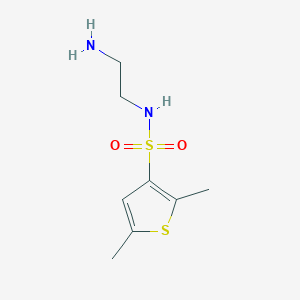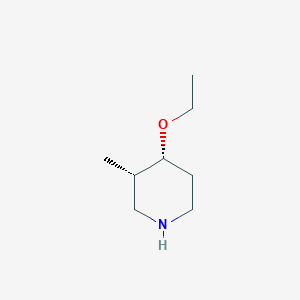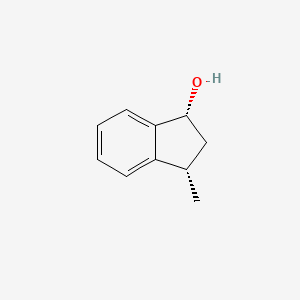
(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol is a chiral organic compound with a unique structure that includes a cyclopentane ring fused to a benzene ring, with a hydroxyl group and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring, followed by functional group modifications to introduce the hydroxyl and methyl groups. Another method involves the catalytic hydrogenation of a precursor compound, followed by selective oxidation and reduction steps to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes often use chiral catalysts to ensure high enantioselectivity, which is crucial for obtaining the desired (1R,3S) configuration. The use of continuous flow reactors and advanced purification techniques helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the ring structure.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with the target molecules, while the methyl group and the ring structure contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-1-ethyl-3-methylcyclohexane: Similar in structure but lacks the hydroxyl group.
(1R,3S)-3-aminocyclopentanol: Contains an amino group instead of a hydroxyl group.
(1R,3S)-camphoric acid: A related compound with different functional groups and applications.
Uniqueness
(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group. This combination of features makes it a valuable compound for various synthetic and research applications, offering distinct reactivity and binding properties compared to similar compounds.
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H12O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-5,7,10-11H,6H2,1H3/t7-,10+/m0/s1 |
InChI Key |
LNQVCJCCOORXHZ-OIBJUYFYSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C2=CC=CC=C12)O |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


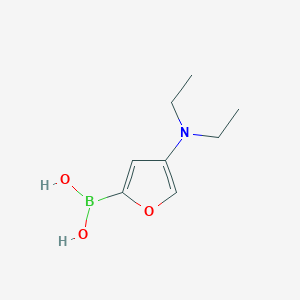
![4-(bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole](/img/structure/B13337405.png)
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13337412.png)

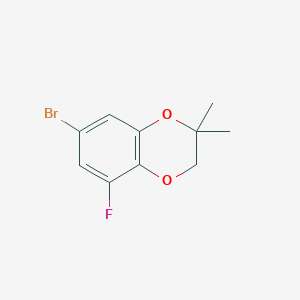
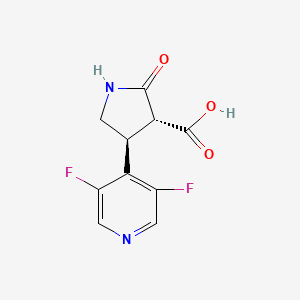
![Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13337431.png)

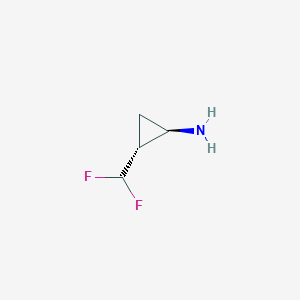
![2-[4-(Difluoromethyl)phenyl]pyridine](/img/structure/B13337449.png)
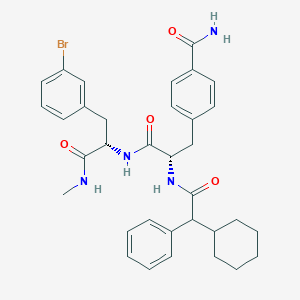
![(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B13337463.png)
